
Aminacrine undecylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminacrine undecylate is a fluorescent anti-infective dye. It is used as a topical antiseptic and mutagen due to its interaction with DNA. It is also used as an intracellular pH indicator.
Wissenschaftliche Forschungsanwendungen
Membrane Activity in Drug Research : Mälkiä et al. (2003) studied aminoacridine therapeutics, including aminacrine, using liquid-liquid electrochemistry to understand their interaction with biomimetic phospholipid monolayers. This research suggests that such electrochemical methods are useful for studying membrane activity of drugs, indicating potential applications in drug development and testing (Mälkiä, Liljeroth, & Kontturi, 2003).
Electrochemical Sensors in Neurotransmitter Detection : A study by Ribeiro et al. (2016) reviewed electrochemical devices for detecting catecholamine neurotransmitters, mentioning the role of aminacrine and similar compounds in this context. This highlights the potential of such substances in the development of biosensors and analytical methodologies for neurotransmitter detection (Ribeiro, Fernandes, Pereira, & Silva, 2016).
Photobactericidal Activity in Antimicrobial Research : Wainwright et al. (1997) explored the phototoxicity of aminoacridines, including aminacrine, against pathogenic strains. The research shows significant increases in bactericidal activity upon illumination, pointing to applications in antimicrobial treatments (Wainwright, Phoenix, Marland, Wareing, & Bolton, 1997).
Biogenic Amines in Neurochemistry : Studies on biogenic amines, such as the work of Schildkraut & Kety (1967), have implications for understanding the role of amines in affective states and may indirectly link to research on compounds like aminacrine. These amines are crucial in the regulation of mood and behavior, relevant to the development of psychiatric medications (Schildkraut & Kety, 1967).
Eigenschaften
CAS-Nummer |
17162-18-4 |
|---|---|
Produktname |
Aminacrine undecylate |
Molekularformel |
C24H32N2O2 |
Molekulargewicht |
380.53 |
IUPAC-Name |
acridin-9-amine undecanoate |
InChI |
1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13) |
InChI-Schlüssel |
IUUJXUYYPDJKHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aminacrine undecylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



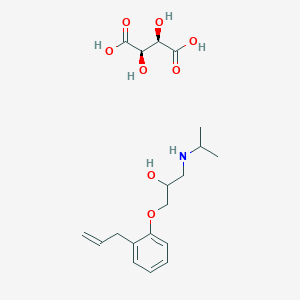
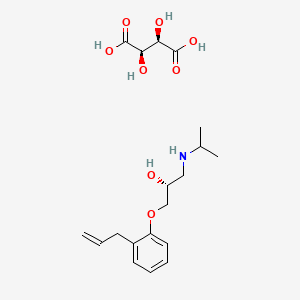
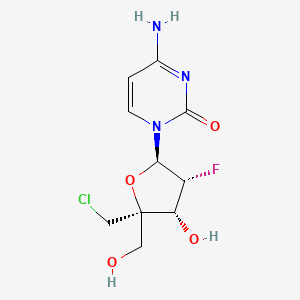
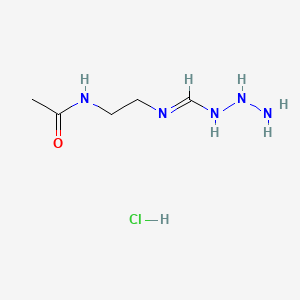

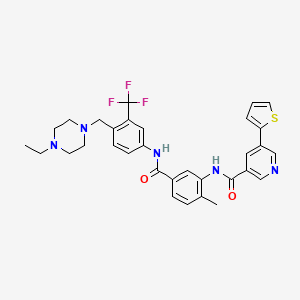
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
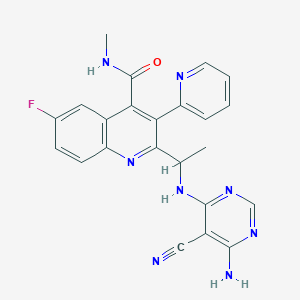
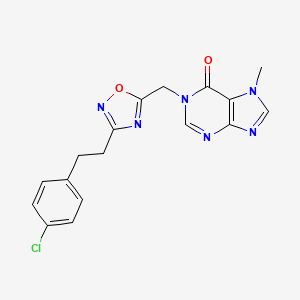
![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
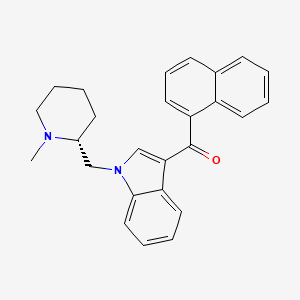
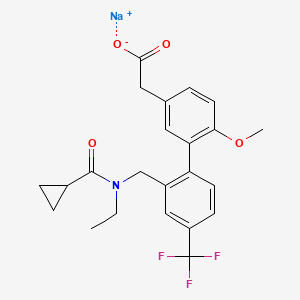
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)